molecular formula C16H22N6O2 B11489822 8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

Cat. No.: B11489822
M. Wt: 330.38 g/mol
InChI Key: ORCAFMSLHPGOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a triazine ring, and methoxyethyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Triazine Ring: The triazine ring is introduced by reacting the quinazoline derivative with appropriate triazine precursors under controlled conditions.

    Attachment of Methoxyethyl Groups: The methoxyethyl groups are attached through nucleophilic substitution reactions, often using methoxyethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydro or tetrahydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of various functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The triazine ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methylquinazoline: Shares the quinazoline core but lacks the triazine ring and methoxyethyl groups.

    1,3,5-triazine derivatives: Contains the triazine ring but differs in the attached functional groups.

    Methoxyethyl-substituted compounds: Similar in having methoxyethyl groups but differ in the core structure.

Uniqueness

8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is unique due to its combination of a quinazoline core, a triazine ring, and methoxyethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C16H22N6O2

Molecular Weight

330.38 g/mol

IUPAC Name

8-methoxy-N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine

InChI

InChI=1S/C16H22N6O2/c1-11-12-5-4-6-13(24-3)14(12)20-16(19-11)21-15-17-9-22(10-18-15)7-8-23-2/h4-6H,7-10H2,1-3H3,(H2,17,18,19,20,21)

InChI Key

ORCAFMSLHPGOEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CCOC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.